环苯扎林 N-β-D-葡萄糖醛酸苷

描述

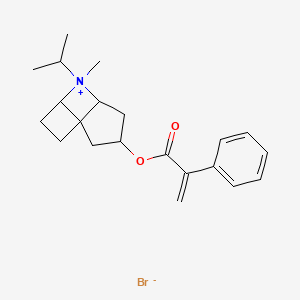

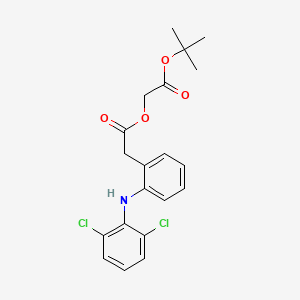

Cyclobenzaprine N-beta-D-Glucuronide is a major metabolite of Cyclobenzaprine . It has a molecular formula of C26H29NO6 and a molecular weight of 451.51 .

Molecular Structure Analysis

Cyclobenzaprine N-beta-D-Glucuronide contains a total of 65 bonds, including 36 non-H bonds, 15 multiple bonds, 5 rotatable bonds, 3 double bonds, and 12 aromatic bonds. It also includes 3 six-membered rings, 1 seven-membered ring, and 2 eleven-membered rings .科学研究应用

生物转化和排泄

环苯扎林在口服或肠胃外给药时会进行途径依赖性生物转化,在总环苯扎林(包括葡萄糖醛酸苷结合物)的尿液排泄中观察到差异 (Till 等人,1982)。

酶促水解的变异性

尿液样本中环苯扎林回收率的差异受所用 β-葡萄糖醛酸酶类型的影响,影响测量结果的准确性和可靠性 (Mastrianni 等人,2016)。

不同物种的代谢途径

环苯扎林的代谢,包括葡萄糖醛酸苷结合物的产生,在狗和人类等物种之间有所不同,这凸显了了解物种特异性途径的重要性 (Hucker 等人,1978)。

与细胞色素 P450 同工型的相互作用

已经探索了环苯扎林与各种细胞色素 P450 同工型的相互作用,包括 CYP1A2 和 CYP3A4,以了解其代谢和潜在的药物相互作用 (Wang 等人,1996)。

不同人群的药代动力学

研究已经检查了环苯扎林(包括其葡萄糖醛酸苷形式)在特定人群(如老年人)中的药代动力学,以了解药物吸收和代谢的差异 (Darwish 和 Xie,2009)。

作用机制

Target of Action

Cyclobenzaprine N-beta-D-Glucuronide is a metabolite of Cyclobenzaprine . Cyclobenzaprine primarily targets the brainstem, specifically within the locus coeruleus . The locus coeruleus plays a crucial role in physiological responses to stress and panic.

Mode of Action

Cyclobenzaprine N-beta-D-Glucuronide, as a metabolite of Cyclobenzaprine, is likely to share its parent compound’s mode of action. Cyclobenzaprine acts as a centrally-acting skeletal muscle relaxant . It reduces tonic somatic motor activity influencing both alpha and gamma motor neurons . The exact pharmacodynamic behavior of cyclobenzaprine n-beta-d-glucuronide is currently unclear .

Biochemical Pathways

Cyclobenzaprine N-beta-D-Glucuronide is involved in the metabolic pathways of Cyclobenzaprine . Cyclobenzaprine is metabolized in the liver, primarily by CYP3A4, 1A2, and 2D6 enzymes . The glucuronidation process, which forms Cyclobenzaprine N-beta-D-Glucuronide, is a major pathway in the metabolism of many drugs .

Pharmacokinetics

Cyclobenzaprine, its parent compound, is known to undergo hepatic metabolism via cyp3a4, 1a2, and 2d6, and may undergo enterohepatic recirculation . The metabolites, including Cyclobenzaprine N-beta-D-Glucuronide, are likely to be excreted in the urine and feces.

Result of Action

Cyclobenzaprine, its parent compound, is known to reduce skeletal muscle spasm . It’s also occasionally used off-label for reducing pain and sleep disturbances in patients with fibromyalgia .

属性

IUPAC Name |

[(3R,4S,5S,6S)-6-carboxy-3,4,5-trihydroxyoxan-2-yl]oxy-dimethyl-[3-(2-tricyclo[9.4.0.03,8]pentadeca-1(15),3,5,7,9,11,13-heptaenylidene)propyl]azanium | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C26H29NO7/c1-27(2,34-26-23(30)21(28)22(29)24(33-26)25(31)32)15-7-12-20-18-10-5-3-8-16(18)13-14-17-9-4-6-11-19(17)20/h3-6,8-14,21-24,26,28-30H,7,15H2,1-2H3/p+1/t21-,22-,23+,24-,26?/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OMFPVFJFTFJOSO-BFZHNPFYSA-O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C[N+](C)(CCC=C1C2=CC=CC=C2C=CC3=CC=CC=C31)OC4C(C(C(C(O4)C(=O)O)O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[N+](C)(CCC=C1C2=CC=CC=C2C=CC3=CC=CC=C31)OC4[C@@H]([C@H]([C@@H]([C@H](O4)C(=O)O)O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C26H30NO7+ | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

468.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。